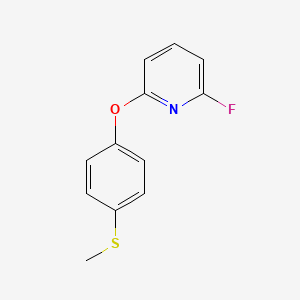

2-Fluoro-6-(4-(methylthio)phenoxy)pyridine

Beschreibung

2-Fluoro-6-(4-(methylthio)phenoxy)pyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a 4-(methylthio)phenoxy group at the 6-position. The methylthio (-SMe) substituent introduces sulfur-based electron-donating effects, while the fluorine atom enhances electronegativity and influences molecular interactions. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as Elafibranor precursors . Its unique substitution pattern makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-fluoro-6-(4-methylsulfanylphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-16-10-7-5-9(6-8-10)15-12-4-2-3-11(13)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNAJPTMPZSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Fluoro-6-(4-(methylthio)phenoxy)pyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by the presence of a fluorine atom and a methylthio group. Its chemical structure can be represented as follows:

- Molecular Formula : C12H12FNO2S

- CAS Number : 1342864-15-6

The biological activity of 2-Fluoro-6-(4-(methylthio)phenoxy)pyridine primarily involves its interaction with various biological targets, including enzymes and receptors.

- Target Interactions : The compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are critical for cell proliferation and differentiation. By inhibiting TRKA, it disrupts downstream signaling pathways such as Ras/Erk and PI3K/Akt, leading to reduced cell survival and increased apoptosis.

Anticancer Activity

Research indicates that 2-Fluoro-6-(4-(methylthio)phenoxy)pyridine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.109 - 0.245 | Induces apoptosis via TRKA inhibition |

| MDA-MB-231 (Breast) | 0.109 - 0.245 | Blocks Ras/Erk signaling pathway |

| HeLa (Cervical) | Not specified | Induces cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that derivatives with specific substitutions can inhibit edema formation significantly, suggesting a potential application in treating inflammatory conditions .

Case Studies

- In Vitro Studies : A study conducted on A549 cells revealed that treatment with 2-Fluoro-6-(4-(methylthio)phenoxy)pyridine resulted in a significant decrease in cell viability, with an IC50 value ranging from 0.109 µM to 0.245 µM, indicating potent anticancer activity .

- Animal Models : In vivo experiments demonstrated that low doses of the compound effectively suppressed tumor growth without causing significant toxicity. However, higher doses led to hepatotoxicity and nephrotoxicity due to interactions with cytochrome P450 enzymes.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2-Fluoro-6-(4-(methylthio)phenoxy)pyridine indicates good stability under laboratory conditions, with minimal degradation over time. It is primarily metabolized by cytochrome P450 enzymes, influencing its bioavailability and efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

Key Compounds Analyzed :

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine () Substituents: Chloro (Cl), 3-nitrophenoxy (electron-withdrawing), thiophenyl (S-containing). Comparison: Replacing fluorine with chlorine increases steric bulk and alters electronic properties. The nitro group enhances electrophilicity, contrasting with the methylthio group’s electron donation .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () Substituents: Amino (-NH2), chloro, substituted phenyl groups. Comparison: Amino groups improve solubility via hydrogen bonding, whereas fluorine in the target compound offers metabolic stability .

2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile () Substituents: Ethoxy (-OEt), methylphenyl, cyano (-CN). Comparison: Ethoxy and cyano groups provide distinct electronic effects compared to fluorine and methylthio. Cyano’s strong electron withdrawal may reduce bioavailability relative to sulfur-based substituents .

Electronic Effects :

- Fluorine (F) : High electronegativity polarizes the pyridine ring, enhancing dipole interactions and binding affinity in biological targets.

- Methylthio (-SMe) : Sulfur’s lone pairs donate electron density, increasing nucleophilicity. This contrasts with methoxy (-OMe), which is more electron-donating but lacks sulfur’s redox activity .

Physicochemical Properties

*Estimated based on molecular formula C12H10FNO2S.

Notes:

SAR Insights :

- Fluorine and methylthio synergize to balance electronegativity and metabolic stability.

- Sulfur atoms in analogs (e.g., thiophenyl in ) are prone to oxidation, whereas methylthio may form stable sulfone metabolites .

Vorbereitungsmethoden

Stepwise Synthetic Route Summary

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| (a) | Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride | Hydrochloric acid, organic solvent, 10–40 °C | Formation of benzyl chloride intermediate |

| (b) | Nucleophilic substitution of benzyl chloride with alkali metal cyanide to 4-(methylthio)phenylacetonitrile | Alkali metal cyanide, phase transfer catalyst, 60–100 °C | Formation of phenylacetonitrile derivative |

| (c) | Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester | Alkali metal alkoxide (e.g., sodium methoxide), lower alcohol or aromatic solvent, 60–110 °C | Formation of cyanoacetyl pyridine intermediate |

| (d) | Hydrolysis and decarboxylation under acidic conditions | Mixture of acetic acid and mineral acid (HCl or H2SO4), 50–115 °C | Formation of acetyl pyridine intermediate |

| (e) | Oxidation to final product | Hydrogen peroxide, alkali metal tungstate catalyst, 10–40 °C | Formation of 2-fluoro-6-(4-(methylthio)phenoxy)pyridine |

This sequence is adaptable for the preparation of 2-fluoro-6-(4-(methylthio)phenoxy)pyridine by modifying the substituents and fluorination steps accordingly.

Detailed Reaction Conditions and Notes

Step (a): Benzyl Chloride Formation

Step (b): Cyanide Substitution

- The benzyl chloride undergoes nucleophilic substitution with an alkali metal cyanide (e.g., sodium cyanide).

- Use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) enhances reaction rate and yield.

- Reaction temperature is maintained between 60 °C and 100 °C.

- This step yields 4-(methylthio)phenylacetonitrile, a crucial intermediate.

Step (c): Condensation with 6-Methylnicotinic Ester

- The condensation is conducted in the presence of an alkali metal alkoxide base such as sodium methoxide or potassium tert-butoxide.

- Solvents include lower alcohols (methanol, ethanol) or aromatic hydrocarbons (toluene).

- Temperature is controlled between 60 °C and 110 °C.

- After reaction completion, the mixture is added to cold water and acidified slightly (using HCl or phosphoric acid) to precipitate the intermediate.

Step (d): Hydrolysis and Decarboxylation

- Acidic hydrolysis and decarboxylation are performed using mixtures of acetic acid and mineral acids (concentrated hydrochloric or sulfuric acid).

- Temperature ranges from 50 °C to 115 °C.

- Water may be added to the acid mixture to optimize reaction conditions.

- Reaction times vary from 1 hour to 20 hours.

- Neutralization with aqueous ammonia precipitates the product for isolation.

Step (e): Oxidation to Final Product

- Oxidation is carried out using hydrogen peroxide as the oxidant.

- Alkali metal tungstate acts as a catalyst.

- Temperature is maintained between 10 °C and 40 °C.

- This step converts the acetyl intermediate to the desired fluorinated phenoxypyridine compound.

Alternative Phenoxy Substitution Methodologies

- Nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with 4-(methylthio)phenol in the presence of sodium hydride and polar aprotic solvents like dimethylformamide can yield 2-fluoro-6-(4-(methylthio)phenoxy)pyridine analogs.

- The reaction typically involves reflux conditions for several hours.

- Product isolation involves solvent extraction, chromatography, and distillation for purification.

Summary Table of Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| (a) | 4-(methylthio)benzyl alcohol + HCl, organic solvent | 10–40 | 1–3 h | Chlorination to benzyl chloride |

| (b) | Alkali metal cyanide + phase transfer catalyst | 60–100 | 2–6 h | Cyanide substitution |

| (c) | 6-methylnicotinic ester + alkali metal alkoxide + solvent | 60–110 | 3–8 h | Condensation |

| (d) | Acetic acid + mineral acid mixture | 50–115 | 1–20 h | Hydrolysis & decarboxylation |

| (e) | H2O2 + alkali metal tungstate | 10–40 | 1–4 h | Oxidation to final product |

| Fluorination | Anhydrous HF or KF + phase transfer catalyst | 170–190 | 8–20 h | Fluorination of pyridine ring |

Research Findings and Optimization Notes

- Use of phase transfer catalysts significantly improves conversion rates in cyanide substitution and fluorination steps.

- Alkali metal alkoxides such as sodium methoxide provide better yields in condensation reactions compared to other bases.

- Acid mixtures combining acetic acid with concentrated hydrochloric or sulfuric acid enhance hydrolysis and decarboxylation efficiency.

- Controlled temperature and reaction times are critical to minimize side reactions and degradation.

- Oxidation with hydrogen peroxide in the presence of tungstate catalysts is a mild and environmentally friendly approach to achieve the final product.

- Recycling of unreacted starting materials and by-products is feasible in industrial scale processes to improve cost-effectiveness and sustainability.

Q & A

Q. What purification challenges arise from byproducts in multi-step syntheses, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.